molecular formula C8H13NO2 B13694932 (R)-5-Methyl-5-azaspiro[2.4]heptane-6-carboxylic acid

(R)-5-Methyl-5-azaspiro[2.4]heptane-6-carboxylic acid

Cat. No.: B13694932
M. Wt: 155.19 g/mol
InChI Key: XZAVSDIZYROBLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-5-Methyl-5-azaspiro[2.4]heptane-6-carboxylic acid is a non-natural amino acid that has gained attention in medicinal chemistry due to its unique structure and potential applications. This compound is particularly interesting because of its spirocyclic structure, which imparts conformational rigidity, making it a valuable building block in the synthesis of bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5-Methyl-5-azaspiro[2.4]heptane-6-carboxylic acid typically involves the transformation of tert-butyl (S)-4-methyleneprolinate into the N-Boc-protected 5-azaspiro[2.4]heptane-6-carboxylic acid. This process includes a one-pot double allylic alkylation of an imine analogue of glycine in the presence of a chinchonidine-derived catalyst under phase transfer conditions .

Industrial Production Methods

Industrial production methods for this compound often involve the use of phase-transfer catalysis and stereoselective synthesis techniques. These methods are designed to produce the compound in high yields and with high enantiomeric purity, which is crucial for its application in the pharmaceutical industry .

Chemical Reactions Analysis

Types of Reactions

(S)-5-Methyl-5-azaspiro[2.4]heptane-6-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The compound can be reduced under specific conditions to yield different products.

    Substitution: The spirocyclic structure allows for various substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylate derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

(S)-5-Methyl-5-azaspiro[2.4]heptane-6-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-5-Methyl-5-azaspiro[2.4]heptane-6-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in the synthesis of ledipasvir, the compound acts as a non-structural protein 5A (NS5A) inhibitor, which is crucial for the replication of the hepatitis C virus . The spirocyclic structure provides conformational stability, enhancing its binding affinity to the target protein.

Comparison with Similar Compounds

Similar Compounds

  • (S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid
  • (3S,6S)-5-(tert-Butoxycarbonyl)-1,1-difluoro-5-azaspiro[2.4]heptane-6-carboxylic acid

Uniqueness

(S)-5-Methyl-5-azaspiro[2.4]heptane-6-carboxylic acid is unique due to its specific spirocyclic structure, which imparts conformational rigidity and enhances its biological activity. This makes it a valuable compound in the synthesis of bioactive molecules, particularly in the pharmaceutical industry .

Properties

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

5-methyl-5-azaspiro[2.4]heptane-6-carboxylic acid

InChI

InChI=1S/C8H13NO2/c1-9-5-8(2-3-8)4-6(9)7(10)11/h6H,2-5H2,1H3,(H,10,11)

InChI Key

XZAVSDIZYROBLG-UHFFFAOYSA-N

Canonical SMILES

CN1CC2(CC2)CC1C(=O)O

Origin of Product

United States

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